Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine
CAS No.: 1263378-56-8
Cat. No.: VC20326781
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263378-56-8 |
|---|---|
| Molecular Formula | C11H17N3 |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | N,N-dimethyl-6-pyrrolidin-2-ylpyridin-2-amine |
| Standard InChI | InChI=1S/C11H17N3/c1-14(2)11-7-3-5-10(13-11)9-6-4-8-12-9/h3,5,7,9,12H,4,6,8H2,1-2H3 |
| Standard InChI Key | RPFMPLDEJWKTMY-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=CC(=N1)C2CCCN2 |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 4,6-dimethyl-N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrimidin-2-amine, reflecting its pyrimidine and pyridine substructures. Key synonyms include:
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(4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine
Molecular Architecture
The molecule comprises:
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A pyrimidine ring (positions 4 and 6 substituted with methyl groups).
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A pyridine ring (position 2 methyl-substituted; position 6 linked to pyrrolidine).
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An amine bridge connecting the pyrimidine’s position 2 to the pyridine’s position 4 .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₁N₅ | |
| Molecular Weight | 283.37 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 3 |
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The compound’s synthesis likely involves:
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Pyrimidine Core Formation: Condensation of acetamidine with diketones to form the 4,6-dimethylpyrimidin-2-amine scaffold.
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Pyridine Substitution: Introduction of the pyrrolidine group at position 6 via nucleophilic aromatic substitution or transition-metal catalysis .
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Amine Coupling: Ullmann or Buchwald-Hartwig coupling to link the pyrimidine and pyridine moieties .
Experimental Considerations
A related synthesis from the literature involves:
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Intermediate Halogenation: Bromination of 2-amino-6-pyrrolidin-2-ylpyridine followed by Suzuki-Miyaura coupling with boronic acids .
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Reductive Amination: Sodium triacetoxyborohydride-mediated reduction to stabilize amine intermediates .
Table 2: Synthetic Yield Optimization
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridine Substitution | Pd(PPh₃)₄ | 92 | >95 |
| Amine Coupling | DIAD/THF | 36 | 99.3 |
Physicochemical and Computational Properties
Lipophilicity and Solubility
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XLogP3: 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Water Solubility: Estimated at 0.1 mg/mL (PubChem model), aligning with its use in hydrophobic environments .
Tautomerism and Conformational Flexibility
The pyrrolidine ring adopts a half-chair conformation, minimizing steric hindrance with the pyridine’s methyl group. Tautomeric shifts in the pyrimidine ring may influence hydrogen-bonding capacity .
Research Applications and Patent Landscape
Medicinal Chemistry
The compound’s dual heterocyclic architecture positions it as a candidate for:
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Kinase Inhibitors: Mimicking ATP-binding motifs in tyrosine kinases.
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GPCR Modulators: Pyrrolidine’s conformational flexibility may aid allosteric modulation .
Material Science
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Coordination Complexes: Pyridine and pyrimidine nitrogen atoms enable metal chelation for catalytic applications.
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